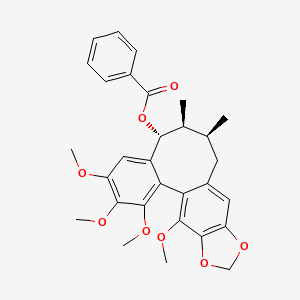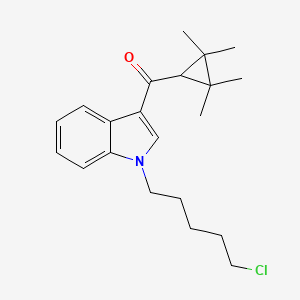![molecular formula C36H56O13 B591409 Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside] CAS No. 1253421-94-1](/img/structure/B591409.png)
Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]
説明
Periplogenin 3-[O-beta-glucopyranosyl-(1–>4)-beta-sarmentopyranoside] is a cardenolide isolated from the root barks of Periploca sepium . It is a natural product and is used for research purposes .
Molecular Structure Analysis
The molecular formula of Periplogenin 3-[O-beta-glucopyranosyl-(1–>4)-beta-sarmentopyranoside] is C36H56O13 . The molecular weight is 696.82 . The exact structure can be found in the referenced resources .Physical and Chemical Properties Analysis
Periplogenin 3-[O-beta-glucopyranosyl-(1–>4)-beta-sarmentopyranoside] is a powder . It has a molecular weight of 696.82 . The density is 1.4±0.1 g/cm3, and the boiling point is 848.1±65.0 °C at 760 mmHg . The flash point is 260.4±27.8 °C .科学的研究の応用
Isolation and Structural Elucidation
Periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] has been isolated from various natural sources. For instance, it was identified as one of the new cardenolide and pregnane glycosides isolated from the root barks of Periploca sepium (Deng et al., 2010). Its structure and other related compounds have been elucidated using spectroscopic analyses, contributing to the understanding of natural product chemistry and glycoside diversity.
Cytotoxic Activity
Research has shown that periplogenin glycosides exhibit cytotoxic properties. A study of the seeds of Antiaris toxicaria revealed that a new periplogenin cardenolide isolated from the seeds displayed significant cytotoxicity against Hela and HepG-2 cell lines (Wu et al., 2014). These findings are crucial for exploring potential anticancer applications of these compounds.
Chemical Synthesis and Applications
The synthesis of related glycosides has implications for developing potential therapeutic applications. Studies on the chemical synthesis of disaccharides related to periplogenin glycosides have demonstrated their potential in producing neoglycoconjugates suitable for serodiagnosis, such as in the case of leprosy (Fujiwara et al., 1986). This research opens avenues for using these compounds in medical diagnostics.
Potential Therapeutic Benefits
Periplogenin glycosides have been studied for their therapeutic benefits. For example, periplogenin isolated from Lagenaria siceraria showed promise in ameliorating L-T₄-induced hyperthyroidism and associated cardiovascular problems in an animal model (Panda & Kar, 2011). These findings suggest potential roles in treating thyroid dysfunctions and related cardiovascular issues.
特性
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKUMWVXUSCA-LGEKFDLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)
![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)


![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)



